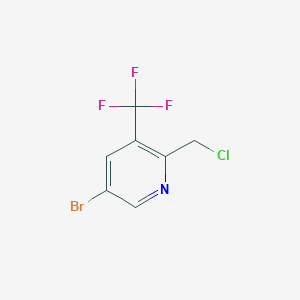

5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Description

5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS: 1227516-61-1) is a halogenated pyridine derivative with the molecular formula C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol . Its structure features a pyridine ring substituted with bromine at position 5, a chloromethyl (-CH₂Cl) group at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its chloromethyl group and the electron-withdrawing effects of the trifluoromethyl substituent .

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-5(7(10,11)12)6(2-9)13-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZMKHLLYTXALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

A method for synthesizing 5-bromo-2-methyl-3-(trifluoromethyl) pyridine involves a four-step reaction with a total yield of approximately 31.1%. The synthesis route is as follows:

- Reacting diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine to obtain 2-(5-nitro-3-(trifluoromethyl) pyridine-2-yl) dimethyl malonate. Diethyl malonate is added to tetrahydrofuran and cooled to 0°C, then sodium hydride is added and stirred for 30 minutes. A solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran is added dropwise, and the mixture reacts for 24 hours at 25°C. The molar ratio of 2-chloro-3-trifluoromethyl-5-nitropyridine to diethyl malonate to sodium hydride is 1:1.41:2, and the ratio of 2-chloro-3-trifluoromethyl-5-nitropyridine to tetrahydrofuran is 200:1 g/L.

- Converting the product from step 1 into 2-methyl-5-nitro-3-(trifluoromethyl) pyridine. The product from the previous step is added to a 6N hydrochloric acid solution and kept at 100°C overnight.

- Reducing 2-methyl-5-nitro-3-(trifluoromethyl) pyridine to obtain 6-methyl-5-(trifluoromethyl) pyridin-3-amine. The product from step 2 is added to acetic acid, heated to 40°C, and iron powder is added in batches. The molar ratio of the reactant to iron powder is 1:2.6, and the mixture is heated to 80°C and reacted for 24 hours.

- Converting 6-methyl-5-(trifluoromethyl) pyridin-3-amine to 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. The product from step 3 is added to acetonitrile, followed by copper bromide and dropwise addition of tert-butyl nitrite, and reacted for 2 hours at 25°C. The molar ratio of the reactant, copper bromide, and tert-butyl nitrite is 1:1.1:3.1.

Table 2: Conversion of 2-methyl-5-nitro-3-(trifluoromethyl) pyridine

| Examples | Molar concentration of concentrated hydrochloric acid | Temperature (°C) | Reaction time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6N | 100 | 24 | 76.6 |

| 7 | 2N | 80 | 24 | 30 |

| 8 | 2N | 100 | 24 | 45 |

| 9 | 8N | 100 | 24 | 58 |

Table 3: Conversion of 6-methyl-5-(trifluoromethyl) pyridin-3-amine

| Examples | Molar ratio of compound 3 to iron powder | Temperature (°C) | Reaction time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | 1:2.6 | 80 | 24 | 83.6 |

| 11 | 1:2 | 70 | 24 | 70 |

| 12 | 1:2 | 80 | 24 | 72 |

| 13 | 1:3 | 80 | 24 | 78 |

Table 4: Conversion of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine

| Examples | Molar ratio of compound 4: cupric bromide: tert-butyl nitrite | Temperature (°C) | Reaction time (h) | Yield (%) |

|---|---|---|---|---|

| 14 | 1:1.1:3.1 | 25 | 2 | 34.6 |

| 15 | 1:1:3 | 25 | 2 | 27 |

| 16 | 1:1:3 | 25 | 3 | 30 |

| 17 | 1:1.2:3.2 | 25 | 2 | 32 |

| 18 | 1:1.2:3.2 | 30 | 3 | 29 |

Preparation of 2-(chloromethyl)-3-(trifluoromethyl) pyridine

A method for preparing 2-chloromethyl-3-trifluoromethyl pyridine involves reacting an electrophilic chlorinating reagent, 2-methyl-3-trifluoromethylpyridine, a radical initiator, and a nitroxide radical precursor in an organic solvent. The nitroxide radical precursor can be N-hydroxysuccinimide, N-hydroxyisoindole-1,3-dione, or 1-hydroxy-benzotriazole.

The reaction is carried out at 50-100°C, preferably at 60-100°C, and more preferably at 70-90°C, with one specific implementation at 80°C. The reaction time is typically 3 to 6 hours. The molar ratio of the electrophilic chlorination reagent, 2-methyl-3-trifluoromethylpyridine, the radical initiator, and the nitroxide radical precursor is 1:2 to 5:0.001 to 0.02:0.01 to 0.2, and more preferably 1:2 to 5:0.005 to 0.015:0.05 to 0.15.

Suitable electrophilic chlorinating reagents include N-chlorosuccinimide, N-chlorophthalimide, and trichloroisocyanuric acid. Radical initiators can be azobisisobutyronitrile, benzoyl peroxide, or 2,3-dichloro-5,6-dicyan-p-benzoquinone. The organic solvent used is a combination of one or more of dichloroethane, dichloromethane, and acetonitrile.

The specific procedure involves dissolving the electrophilic chlorinating reagent, 2-methyl-3-trifluoromethyl pyridine, the free radical initiator, and the nitroxide radical precursor in the organic solvent, mixing and stirring, and then heating to 50-100°C to generate the product. After the reaction, the organic solvent is removed by rotary evaporation, and the product is purified by column chromatography.

Synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine

The synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine from 2-methoxy-3-(trifluoromethyl)pyridine involves the use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and trifluoroacetic acid at 20°C for 18 hours under an inert atmosphere, with a yield of 74%.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of different reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized pyridine compounds with different functional groups.

Reduction Products: Reduced pyridine derivatives with fewer halogen atoms.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine serves as a building block for the synthesis of more complex molecules. Its unique substituents allow for the preparation of various heterocyclic compounds through:

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles, enabling the synthesis of diverse derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reactions and Conditions

| Reaction Type | Common Reagents | Solvent |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alkoxides | DMSO, acetonitrile |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Tetrahydrofuran (THF) |

Biology and Medicine

In biological research, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates.

The compound has been studied for its effects on various biochemical pathways:

- Enzyme Inhibition : It inhibits cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics.

- Gene Expression Modulation : Influences gene expression related to oxidative stress response and apoptosis.

Enzyme Inhibition Studies

| Enzyme Target | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| CYP1A2 | 2.5 | Competitive |

| CYP3A4 | 3.0 | Non-competitive |

Gene Expression Analysis

In vitro studies demonstrated that treatment with this compound resulted in upregulation of genes associated with oxidative stress response.

| Gene Name | Expression Change (Fold) |

|---|---|

| NQO1 | 3.2 |

| HO-1 | 2.8 |

| BAX | 1.5 |

Agrochemical Industry

This compound is utilized in the development of agrochemicals such as herbicides and fungicides. Its unique chemical properties contribute to the efficacy and selectivity of these products.

Agrochemical Applications

The compound is part of a larger family of trifluoromethylpyridines that have been widely adopted in agricultural practices:

- Crop Protection : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.

- Market Approval : Several derivatives have received market approval for use in both pharmaceutical and veterinary applications.

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the synthesis of a novel antifungal agent derived from this compound. The compound demonstrated significant inhibitory activity against fungal pathogens, showcasing its potential in therapeutic applications.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of agrochemicals containing this compound revealed that its application leads to effective pest control with minimal adverse effects on non-target organisms, emphasizing its role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS: 211122-40-6)

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 260.44 g/mol .

- Key Differences :

- Replaces the chloromethyl (-CH₂Cl) group at position 2 with a chloro (-Cl) atom.

- The absence of the methylene spacer reduces steric bulk but limits its utility in alkylation reactions compared to the chloromethyl analog.

- Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the chloro substituent’s compatibility with palladium catalysts .

5-Bromo-2-(trifluoromethyl)pyridine (CAS: 436799-32-5)

- Molecular Formula : C₆H₃BrF₃N

- Molecular Weight : 226.00 g/mol .

- Key Differences :

- Lacks both the chloromethyl and chloro groups at position 2, instead featuring a trifluoromethyl (-CF₃) group.

- The trifluoromethyl group enhances electronic effects but eliminates nucleophilic substitution pathways available in the chloromethyl analog.

- Applications: Intermediate in synthesizing fluorinated pharmaceuticals and liquid crystals .

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS: 71701-92-3)

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 260.44 g/mol .

- Key Differences :

- Substituents are rearranged: bromo at position 3, chloro at position 2, and trifluoromethyl at position 4.

- Positional isomerism alters electronic distribution and steric accessibility, affecting reactivity in aromatic substitution reactions.

- Applications: Key intermediate in herbicides and fungicides due to its optimized substituent arrangement .

5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine (CAS: 1969425-59-9)

- Molecular Formula: C₁₃H₈Br₂F₃NO₂

- Molecular Weight : 427.02 g/mol .

- Key Differences: Incorporates a phenoxy group at position 2 with additional bromine and methoxy substituents. Applications: Investigated in drug discovery for kinase inhibition .

Structural and Functional Analysis

Substituent Reactivity

- Chloromethyl Group (-CH₂Cl) :

- Trifluoromethyl Group (-CF₃) :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|

| Target Compound | 274.47 | -CH₂Cl, -CF₃, -Br | High (alkylation, substitution) |

| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 260.44 | -Cl, -CF₃, -Br | Moderate (cross-coupling) |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 260.44 | -Cl, -CF₃, -Br (isomer) | Moderate (herbicide intermediate) |

Commercial and Industrial Relevance

- Suppliers : The target compound and its analogs are commercially available from suppliers like Combi-Blocks and Thermo Scientific , highlighting their demand in research and industry .

- Market Trends : Trifluoromethylpyridines are projected to grow in agrochemical applications due to their resistance to degradation .

Biological Activity

5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with a bromine atom, a chloromethyl group, and a trifluoromethyl group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which can significantly impact their biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of trifluoromethylpyridine compounds exhibit significant antibacterial properties. For instance, a series of trifluoromethylpyridine amide derivatives showed varying degrees of antibacterial activity against several bacterial strains.

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| E1 | 100 | 57 ± 0.3 |

| E2 | 50 | 44 ± 3.0 |

| E3 | 100 | 53 ± 2.5 |

These results indicate that modifications in the structure can lead to enhanced antibacterial effects, suggesting that similar modifications to this compound may yield potent antibacterial agents .

Anticancer Activity

The trifluoromethyl group has been associated with increased potency in various anticancer compounds. For example, compounds containing trifluoromethyl groups have shown improved efficacy against cancer cell lines such as HeLa and A375. The mechanism often involves the inhibition of specific kinases or other cellular pathways crucial for tumor growth .

Case Studies

Case Study: Toxicological Effects

A significant case reported the toxicological effects associated with exposure to similar brominated pyridines. A patient exposed to 5-bromo-2-nitropyridine developed methemoglobinemia and delayed encephalopathy after skin and respiratory exposure. This highlights the potential risks associated with handling halogenated pyridines and underscores the need for safety measures when working with these compounds .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group may enhance interactions with biological targets due to its electron-withdrawing nature, affecting the binding affinities and activities of these compounds.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves halogenation of a pyridine precursor. For example, bromination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C . Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry to minimize side-products like over-bromination. Reaction quenching with Na₂S₂O₃ and purification via column chromatography (silica gel, hexane/EtOAc gradient) are recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use -NMR to confirm the chloromethyl (-CH₂Cl) group (δ ~4.5–4.8 ppm) and -NMR for the CF₃ group (δ ~-60 to -70 ppm). Discrepancies in integration ratios (e.g., overlapping signals) can be resolved using 2D NMR (HSQC, HMBC) or high-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. How can the reactivity of the chloromethyl group be leveraged for further functionalization?

- Methodological Answer : The chloromethyl group is susceptible to nucleophilic substitution. For example, reaction with NaN₃ in DMF at 60°C yields an azide intermediate, which can undergo Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives . Monitor reactivity using -NMR to track the disappearance of the -CH₂Cl signal .

Advanced Research Questions

Q. What strategies address low yields in cross-coupling reactions involving the bromo substituent (e.g., Suzuki-Miyaura coupling)?

- Methodological Answer : Low yields may arise from steric hindrance from the trifluoromethyl group. Use bulky ligands (e.g., SPhos) and Pd(OAc)₂ in a toluene/water mixture at 100°C to enhance catalytic activity. Pre-activation of the boronic acid with K₂CO₃ and degassing solvents can improve efficiency. Analyze competing pathways (e.g., proto-debromination) via GC-MS .

Q. How can computational methods predict regioselectivity in electrophilic substitutions on this pyridine scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For example, the trifluoromethyl group directs electrophiles to the para position relative to itself. Validate predictions experimentally using nitration or sulfonation reactions .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how are degradation products characterized?

- Methodological Answer : The chloromethyl group is prone to hydrolysis in aqueous base. Stability studies in pH 7.4 buffer (37°C) with LC-MS monitoring reveal degradation to 2-(hydroxymethyl)-3-(trifluoromethyl)pyridine. Use Arrhenius kinetics to model shelf-life. For structural confirmation, isolate degradation products via preparative HPLC and analyze with -NMR .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses (e.g., cyclization or C–H activation)?

- Methodological Answer : The CF₃ group’s electron-withdrawing nature deactivates the ring, requiring strong directing groups for C–H activation. For cyclization, use Pd-catalyzed intramolecular Heck reactions with carefully designed tethers. Steric maps from X-ray crystallography (if available) or molecular docking can guide tether design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.